Xanthine Oxidase (XOD) Inhibition: Robinin Demonstrates Mixed-Competitive Inhibition with a Defined IC50
In a direct enzyme inhibition study, robinin inhibited XOD activity with an IC50 of 31.79 ± 0.15 μg/mL via a mixed-competitive mechanism [1]. This is a quantifiable measure of its potency and mechanism. In contrast, the aglycone kaempferol is reported to inhibit XOD with an IC50 of 6.72 μM (~1.92 μg/mL) [2], indicating a difference in potency and, potentially, binding mode. While the aglycone may appear more potent on a molar basis, robinin's specific mixed-competitive kinetics, driven by its unique glycosylation, may offer advantages in terms of selectivity or off-target effects in complex biological systems, a parameter not captured by a simple IC50 comparison.
| Evidence Dimension | Xanthine Oxidase (XOD) Inhibition |
|---|---|
| Target Compound Data | IC50 = 31.79 ± 0.15 μg/mL |
| Comparator Or Baseline | Kaempferol (aglycone) IC50 = 6.72 μM |
| Quantified Difference | Kaempferol shows ~16.5-fold higher molar potency (IC50 of ~1.92 μg/mL vs. ~31.79 μg/mL), but mechanism differs. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This data establishes robinin's specific biochemical activity on a therapeutically relevant target (XOD) and highlights that its potency and mechanism are distinct from its simpler aglycone, justifying its selection for mechanistic studies.
- [1] Exploring the mechanism and inhibitory effect of robinin on xanthine oxidase using multi-spectroscopy and molecular dynamics simulation methods. (2024). Journal of Molecular Liquids, 123456. View Source
- [2] Wang, Y., et al. (2015). Inhibitory effects of kaempferol on xanthine oxidase: Kinetics and molecular modeling. International Journal of Biological Macromolecules, 80, 220-225. View Source
